2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
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Overview
Description
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of triazoles and phenols This compound is characterized by the presence of a triazole ring, a phenyl group, and a butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation and arylation reactions . The reaction conditions often require the use of bases such as sodium hydride and solvents like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate.
Substitution: The triazole ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) in aqueous medium.
Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Reduction: Sodium borohydride in methanol.
Major Products
Oxidation: Quinones
Substitution: Nitro and halogenated derivatives
Reduction: Hydroquinones
Scientific Research Applications
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-1,2,4-triazol-3-yl)phenol: Lacks the butylthio substituent, which may affect its chemical reactivity and biological activity.
5-(Butylthio)-4-phenyl-4H-1,2,4-triazole: Lacks the phenolic group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the butylthio and phenolic groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81518-37-8 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H19N3OS/c1-2-3-13-23-18-20-19-17(15-11-7-8-12-16(15)22)21(18)14-9-5-4-6-10-14/h4-12,22H,2-3,13H2,1H3 |
InChI Key |
GNOAOPOERPYYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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